5-Bromoquinoline-2-carboxylic acid
Overview
Description
5-Bromoquinoline-2-carboxylic acid is an organic compound with the molecular formula C10H6BrNO2. It is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is notable for its bromine substitution at the 5-position and a carboxylic acid group at the 2-position of the quinoline ring. It is used in various chemical research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromoquinoline-2-carboxylic acid typically involves the bromination of quinoline-2-carboxylic acid. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agents. The reaction is usually carried out in an organic solvent such as acetic acid or chloroform under reflux conditions to ensure complete bromination.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Bromoquinoline-2-carboxylic acid can undergo various chemical reactions, including:
Electrophilic Substitution: The bromine atom can be replaced by other electrophiles in the presence of suitable catalysts.
Nucleophilic Substitution: The carboxylic acid group can participate in nucleophilic substitution reactions, forming esters, amides, and other derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different quinoline derivatives.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as halogens, nitrating agents, and sulfonating agents can be used.
Nucleophilic Substitution: Reagents like alcohols, amines, and thiols in the presence of catalysts such as acids or bases.
Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride.
Major Products
Electrophilic Substitution: Substituted quinoline derivatives.
Nucleophilic Substitution: Esters, amides, and other functionalized quinoline derivatives.
Oxidation and Reduction: Various oxidized or reduced forms of quinoline.
Scientific Research Applications
5-Bromoquinoline-2-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromoquinoline-2-carboxylic acid depends on its specific application. In biological systems, it may interact with various molecular targets, including enzymes and receptors, to exert its effects. The bromine and carboxylic acid groups play crucial roles in its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
Quinoline-2-carboxylic acid: Lacks the bromine substitution, leading to different chemical and biological properties.
5-Chloroquinoline-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine, which can affect its reactivity and applications.
5-Nitroquinoline-2-carboxylic acid: Contains a nitro group, resulting in distinct electronic and steric effects.
Uniqueness
5-Bromoquinoline-2-carboxylic acid is unique due to the presence of the bromine atom, which can significantly influence its chemical reactivity and biological activity. The bromine substitution can enhance its electrophilic properties, making it a valuable intermediate in various synthetic pathways.
Properties
IUPAC Name |
5-bromoquinoline-2-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO2/c11-7-2-1-3-8-6(7)4-5-9(12-8)10(13)14/h1-5H,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JEOYZEDYEKDXQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=N2)C(=O)O)C(=C1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50640612 | |
Record name | 5-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1017412-53-1 | |
Record name | 5-Bromoquinoline-2-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50640612 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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